Cas no 900641-20-5 (5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one)
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-(piperazin-1-ylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
- 5-(Piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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- Inchi: 1S/C11H14N4O3S/c16-11-13-9-2-1-8(7-10(9)14-11)19(17,18)15-5-3-12-4-6-15/h1-2,7,12H,3-6H2,(H2,13,14,16)
- InChI Key: WXSIBTCKVIZDLA-UHFFFAOYSA-N
- SMILES: C1(=O)NC2=CC=C(S(N3CCNCC3)(=O)=O)C=C2N1
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B451058-50mg |
5-(Piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one |
900641-20-5 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B451058-100mg |
5-(Piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one |
900641-20-5 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B451058-500mg |
5-(Piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one |
900641-20-5 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-39503-0.05g |
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one |
900641-20-5 | 95% | 0.05g |
$64.0 | 2023-02-10 | |
| Enamine | EN300-39503-0.1g |
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one |
900641-20-5 | 95% | 0.1g |
$73.0 | 2023-02-10 | |
| Enamine | EN300-39503-0.25g |
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one |
900641-20-5 | 95% | 0.25g |
$103.0 | 2023-02-10 | |
| Enamine | EN300-39503-0.5g |
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one |
900641-20-5 | 95% | 0.5g |
$196.0 | 2023-02-10 | |
| Enamine | EN300-39503-1.0g |
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one |
900641-20-5 | 95% | 1.0g |
$284.0 | 2023-02-10 | |
| Enamine | EN300-39503-2.5g |
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one |
900641-20-5 | 95% | 2.5g |
$558.0 | 2023-02-10 | |
| Enamine | EN300-39503-5.0g |
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one |
900641-20-5 | 95% | 5.0g |
$825.0 | 2023-02-10 |
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Suppliers
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Comprehensive Overview of 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 900641-20-5)
The compound 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 900641-20-5) is a heterocyclic organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a piperazine moiety linked to a benzodiazol-2-one core via a sulfonyl group, makes it a versatile scaffold for drug discovery. Researchers are increasingly interested in this compound due to its potential applications in modulating enzyme activity and receptor interactions, particularly in the context of neurological and metabolic disorders.
In recent years, the demand for novel sulfonyl-containing compounds like 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one has surged, driven by the growing focus on targeted therapies. The piperazine ring, a common pharmacophore, enhances the compound's bioavailability and binding affinity, while the benzodiazol-2-one fragment contributes to its stability and selectivity. This combination has sparked interest in its potential as a lead compound for developing new small-molecule inhibitors and modulators.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one?" The synthesis typically involves multi-step organic reactions, starting with the functionalization of the benzodiazol-2-one core, followed by sulfonylation and subsequent coupling with piperazine. Researchers often optimize these steps to improve yield and purity, as discussed in recent peer-reviewed publications.
Another hot topic is the compound's potential role in addressing neurodegenerative diseases. Preliminary studies suggest that derivatives of 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one may interact with key proteins implicated in conditions like Alzheimer's and Parkinson's diseases. This aligns with the broader trend of exploring sulfonamide-based therapeutics for CNS disorders, a subject of high interest in both academic and industrial research.
The physicochemical properties of CAS No. 900641-20-5 also warrant attention. Its moderate solubility in polar solvents and stability under physiological conditions make it suitable for further pharmacological evaluation. Computational studies, including molecular docking and QSAR modeling, have been employed to predict its interactions with biological targets, providing valuable insights for structure-activity relationship (SAR) optimization.
From a commercial perspective, suppliers often list this compound under alternative names such as "Piperazine-1-sulfonyl benzodiazolone derivative" or "Benzodiazol-2-one sulfonamide", which are common long-tail keywords in chemical databases. This highlights the importance of standardized nomenclature in facilitating research and procurement processes. The compound's CAS registry number (900641-20-5) remains the most reliable identifier for precise literature searches and regulatory compliance.
Environmental and safety considerations are also frequently queried regarding 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one. While not classified as hazardous under current regulations, proper handling protocols are recommended due to its novel chemical structure. Material Safety Data Sheets (MSDS) provide detailed guidance on storage conditions (typically room temperature, desiccated) and personal protective equipment (PPE) recommendations.
In the context of intellectual property, several patents have emerged covering piperazine-sulfonyl benzodiazolone derivatives, reflecting their commercial potential. These patents often focus on specific therapeutic applications or formulation technologies, demonstrating the compound's versatility across multiple domains. Researchers should conduct thorough patent landscaping before initiating development programs to avoid infringement issues.
Analytical characterization of CAS 900641-20-5 typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm structural integrity and purity, which are critical for reproducible biological testing. Recent advancements in analytical instrumentation have significantly improved the detection limits for related impurities, ensuring higher quality standards for research-grade material.
The future outlook for 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one appears promising, with ongoing investigations into its pharmacokinetic profile and metabolic stability. As the pharmaceutical industry continues to explore sulfonamide-based drug candidates, this compound serves as an important reference point for medicinal chemistry programs aiming to balance potency with drug-like properties.
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